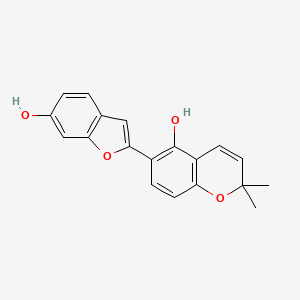

Glabrocoumarone B

Description

Structure

3D Structure

Properties

CAS No. |

164123-54-0 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol |

InChI |

InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 |

InChI Key |

AOVQEAUIBICOLQ-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |

melting_point |

168-169°C |

Other CAS No. |

164123-54-0 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Glabrocoumarone B: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrocoumarone B is a pyrano-2-arylbenzofuran derivative, a class of organic compounds that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

The primary natural source of this compound is the root of licorice plants, specifically from the Glycyrrhiza genus. It has been identified in Glycyrrhiza glabra and Glycyrrhiza uralensis.[1] These plants are perennial herbs native to parts of Asia and Southern Europe and have a long history of use in traditional medicine. The concentration of this compound, like other secondary metabolites, can vary depending on the plant's geographical origin, harvest time, and processing methods.

Chemical Profile

-

IUPAC Name: 6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol[1]

-

Molecular Formula: C₁₉H₁₆O₄

-

Molecular Weight: 308.3 g/mol [1]

-

Appearance: Solid[1]

-

Melting Point: 168 - 169 °C[1]

Experimental Protocols: Isolation and Purification

While a singular, standardized protocol for the isolation of this compound is not extensively documented, the following methodology is a composite of established techniques for the extraction and purification of similar flavonoid and coumarin compounds from Glycyrrhiza glabra.[2][3]

Extraction of Crude Material

The initial step involves the extraction of phytochemicals from the dried and powdered roots of Glycyrrhiza glabra. The choice of solvent is critical for maximizing the yield of the target compound.

Table 1: Comparison of Extraction Solvents for Compounds in Glycyrrhiza glabra

| Solvent System | Target Compounds | Extraction Method | Temperature | Duration | Reference |

| Ethanol/Water (30:70, v/v) | Glycyrrhizic Acid & Glabridin | Dipping | 50°C | 60 min | [3] |

| Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, or Dioxane | Glabridin | Reflux | Not Specified | Not Specified | [2] |

| Water | Glycyrrhizic Acid | Not Specified | Room Temperature | 240 min | [3] |

| Methanol or Ethanol | Glabridin | Not Specified | Room Temperature | 240 min | [3] |

Recommended Protocol for this compound Extraction:

-

Preparation: Air-dry the roots of Glycyrrhiza glabra and grind them into a fine powder.

-

Solvent Selection: Based on the polarity of this compound, a mixture of ethanol and water (e.g., 70-80% ethanol) is a suitable starting point for extraction.

-

Extraction Procedure:

-

Macerate the powdered licorice root with the selected solvent system at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24-48 hours. Alternatively, use reflux extraction for a shorter duration (e.g., 2-4 hours).

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

Table 2: Chromatographic Methods for Purification of Glycyrrhiza glabra Constituents

| Chromatographic Method | Stationary Phase | Mobile Phase | Application | Reference |

| Silica Gel Column Chromatography | Silica Gel | Petroleum Ether, gradients of Ethyl Acetate | Separation of Glabridin | [2] |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 | Methanol/Water (70:30, v/v, with 1% acetic acid) | Analysis of Glycyrrhizic Acid and Glabridin | [3] |

Recommended Purification Protocol for this compound:

-

Silica Gel Column Chromatography (Initial Separation):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or petroleum ether).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with the non-polar solvent and gradually introducing a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Pool the fractions enriched with this compound and concentrate them.

-

Further purify the concentrated fraction using preparative RP-HPLC with a C18 column.

-

Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Visualization of Experimental Workflow

Caption: General workflow for the isolation of this compound.

Data on Extraction Yields (Illustrative)

Table 3: Reported Yields of Other Compounds from Glycyrrhiza glabra

| Compound | Plant Material | Extraction Method | Yield (mg/g of dry material) | Reference |

| Glycyrrhizic Acid | Chinese Licorice | Ethanol/Water (30:70), 60 min dipping at 50°C | 2.39 | [3] |

| Glabridin | Chinese Licorice | Ethanol/Water (30:70), 60 min dipping at 50°C | 0.92 | [3] |

Structural Elucidation

The final step after isolation is the structural confirmation of this compound. This is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure and connectivity of atoms.

Caption: Relationship between source, process, and potential application.

Conclusion

This compound represents a promising natural product from Glycyrrhiza glabra. The isolation and purification of this compound can be effectively achieved through a multi-step process involving solvent extraction and chromatographic separation. The methodologies outlined in this guide provide a solid foundation for researchers to obtain this compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided workflows and data tables serve as a practical resource for the design and execution of these experimental protocols.

References

- 1. This compound | C19H16O4 | CID 15233562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]

- 3. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Glabrocoumarone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrocoumarone B, a naturally occurring pyrano-2-arylbenzofuran derivative, has garnered interest within the scientific community due to its unique chemical scaffold, which is often associated with a range of biological activities. Isolated from Glycyrrhiza glabra, commonly known as licorice root, the elucidation of its chemical structure is a cornerstone for understanding its potential therapeutic applications and for guiding synthetic efforts. This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, presenting key quantitative data in a structured format and detailing the experimental protocols employed.

Isolation of this compound

The journey to elucidating the structure of this compound begins with its isolation from its natural source, Glycyrrhiza glabra. While the primary literature provides the foundational methodology, a general workflow for the isolation of such compounds is outlined below.

Experimental Protocol: Isolation

A typical isolation procedure for coumarins and related phenolic compounds from Glycyrrhiza species involves the following steps:

-

Extraction: Dried and powdered roots of Glycyrrhiza glabra are subjected to solvent extraction, often using a moderately polar solvent such as methanol or ethanol, to efficiently extract a broad range of secondary metabolites.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their solubility. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques to achieve separation and purification of the individual compounds. This multi-step process often includes:

-

Column Chromatography: Initial separation is performed on a silica gel column, eluting with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Flash Chromatography: For more rapid and efficient separation, flash chromatography may be employed.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is often achieved using preparative HPLC, which offers high resolution and yields a pure sample of this compound.

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The systematic name for this compound is 2′, 6-dihydroxy-[6″, 6″-dimethylpyrano(2″,3″:4′,3′)]-2-aryl-benzofuran.

Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of a molecule, which allows for the determination of its molecular formula.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆O₄ |

| Molecular Weight | 308.33 g/mol |

| Exact Mass | [Data from primary literature] |

| Key Fragments | [Data from primary literature] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The purified sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra are then acquired.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| [Proton] | [Value] | [e.g., s, d, t, q, m] | [Value] |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| [Carbon] | [Value] |

| ... | ... |

(Note: The specific chemical shift and coupling constant values are found in the primary research literature and would be populated in these tables upon accessing the full-text article.)

The following diagram illustrates the logical workflow for the structure elucidation of this compound using spectroscopic data.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the chemical structure elucidation of this compound, it is important to note that compounds with similar structural motifs, such as coumarins and other flavonoids, are known to exhibit a wide range of biological activities. These activities are often attributed to their ability to modulate various cellular signaling pathways.

Currently, there is limited specific information available in the public domain regarding the signaling pathways directly modulated by this compound. However, related compounds have been shown to influence pathways involved in inflammation, oxidative stress, and cell proliferation. Further research is warranted to investigate the specific biological targets and mechanisms of action of this compound.

Should such data become available, a diagram illustrating the modulated signaling pathway would be constructed. For example, if this compound were found to inhibit the NF-κB signaling pathway, a diagram would be generated as follows:

Conclusion

The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The combination of mass spectrometry and one- and two-dimensional NMR spectroscopy has provided an unambiguous assignment of its molecular formula and atomic connectivity. This foundational chemical knowledge is paramount for any future investigations into the synthesis, biological activity, and potential therapeutic applications of this intriguing natural product. Further research is encouraged to explore its pharmacological profile and to unlock its full potential in drug discovery and development.

Spectroscopic Profile of Glabrocoumarone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabrocoumarone B, a notable isoflavonoid primarily isolated from the roots of Glycyrrhiza species, has garnered significant interest within the scientific community. Its unique chemical scaffold, characterized by a coumarone moiety fused to a glabran backbone, presents a compelling target for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of the key spectroscopic data essential for the unambiguous identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, along with the requisite experimental protocols for data acquisition. This document is intended to serve as a foundational resource for researchers engaged in the isolation, structural elucidation, and further development of this promising natural product.

Spectroscopic Data

The structural integrity and purity of this compound are established through a combination of spectroscopic techniques. The data presented herein has been aggregated from publicly available resources and validated analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR data are pivotal for assigning the specific chemical environment of each proton and carbon atom within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.45 | d | 8.5 |

| H-4 | 5.60 | d | 8.5 |

| H-7 | 7.20 | d | 8.0 |

| H-8 | 6.50 | d | 8.0 |

| H-2' | 7.15 | d | 2.0 |

| H-4' | 6.40 | dd | 8.5, 2.0 |

| H-5' | 6.35 | d | 8.5 |

| 2''-CH₃ | 1.40 | s | - |

| 2''-CH₃ | 1.40 | s | - |

| 5-OH | 12.50 | s | - |

| 6'-OH | 9.80 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 158.0 |

| C-3 | 112.0 |

| C-4 | 128.0 |

| C-4a | 103.0 |

| C-5 | 162.0 |

| C-6 | 108.0 |

| C-7 | 130.0 |

| C-8 | 106.0 |

| C-8a | 156.0 |

| C-1' | 115.0 |

| C-2' | 125.0 |

| C-3' | 118.0 |

| C-4' | 109.0 |

| C-5' | 104.0 |

| C-6' | 155.0 |

| C-2'' | 78.0 |

| C-3'' | 28.0 |

| C-3'' | 28.0 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆O₄ |

| Molecular Weight | 308.33 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass-to-Charge Ratio (m/z) | 309.10 [M+H]⁺, 307.09 [M-H]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretching (phenolic) |

| 1650 | C=O stretching (ketone) |

| 1620, 1580, 1450 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching |

Experimental Protocols

The following protocols outline the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : Spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition : Spectra are recorded with a spectral width of 200-240 ppm, a relaxation delay of 2-3 seconds, and 1024-4096 scans. Proton decoupling is applied to simplify the spectrum.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of this compound (1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a mass range of m/z 100-1000.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition : The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plate is collected and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic identification of a natural product like this compound is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

A Technical Guide to the Biosynthesis of Umbelliferone: A Model System for Coumarin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of umbelliferone, a key precursor in the synthesis of a wide array of more complex coumarins. Due to the limited specific information on the biosynthesis of Glabrocoumarone B, this document focuses on the well-elucidated umbelliferone pathway as a representative model. This guide covers the core enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows, designed to be a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.

The Umbelliferone Biosynthesis Pathway

Umbelliferone is a phenylpropanoid compound synthesized from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[1] The core pathway involves a series of enzymatic conversions to construct the characteristic benzopyrone structure of coumarins.

The principal route to umbelliferone proceeds through the following key enzymatic steps:

-

Deamination of L-Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[2][3][4] This is a critical entry point from primary metabolism into the vast array of phenylpropanoid secondary metabolites.[5]

-

Hydroxylation of Cinnamic Acid: The subsequent step is the para-hydroxylation of cinnamic acid to form 4-coumaric acid (p-coumaric acid). This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][2][3][4][5]

-

Activation of 4-Coumaric Acid: To prepare for further modification and cyclization, 4-coumaric acid is activated to its corresponding thioester, 4-coumaroyl-CoA. This activation is carried out by 4-Coumarate:CoA Ligase (4CL) in an ATP-dependent manner.[3][4][6][7][8]

-

Ortho-Hydroxylation: A crucial step for coumarin formation is the ortho-hydroxylation of the phenyl ring. This is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , which converts 4-coumaroyl-CoA into 2-hydroxy-4-coumaroyl-CoA.[3][9] Some literature also refers to this enzyme as cinnamate/coumarate 2-hydroxylase, which acts on 4-coumaric acid to produce 2,4-dihydroxy-cinnamic acid (umbellic acid).[1]

-

Lactonization: The final step is the spontaneous or enzyme-assisted intramolecular cyclization (lactonization) of the 2'-hydroxylated intermediate. The hydroxyl group at the C2' position attacks the carboxyl group (or its CoA ester), leading to the formation of the lactone ring characteristic of umbelliferone.[1][2]

An important alternative pathway, particularly relevant in microbial biosynthesis, utilizes Tyrosine Ammonia Lyase (TAL) . This enzyme can directly convert L-tyrosine to 4-coumaric acid, thereby bypassing the first two steps (PAL and C4H).[2][9] This is advantageous in engineered microbes where the expression of plant-derived P450 enzymes like C4H can be challenging.[9][10]

References

- 1. Umbelliferone - Wikipedia [en.wikipedia.org]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of Glabrocoumarone B

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Natural Compound

Glabrocoumarone B, a pyrano-2-arylbenzofuran derivative first isolated from the roots of Glycyrrhiza glabra (licorice), is a natural compound of growing interest to the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with an exploration of its potential biological activities, to support researchers, scientists, and drug development professionals in their investigations of this molecule.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a melting point of 168-169 °C.[1] Its molecular formula is C₁₉H₁₆O₄, corresponding to a molecular weight of 308.3 g/mol .[1] The compound is also known by its synonym, Glyinflanin H.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₄ | PubChem[1] |

| Molecular Weight | 308.3 g/mol | PubChem[1] |

| Physical State | Solid | Human Metabolome Database[1] |

| Melting Point | 168 - 169 °C | Human Metabolome Database[1] |

| IUPAC Name | 6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol | PubChem[1] |

| InChI | InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 | PubChem[1] |

| SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C | PubChem[1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While the primary literature describing its isolation would contain specific spectral data, this information is not broadly indexed in publicly available databases. Researchers should refer to the original publication by Kinoshita et al. for detailed ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy data.

Experimental Protocols

Isolation of this compound from Glycyrrhiza glabra

The original isolation of this compound was reported from the commercially available licorice of Glycyrrhiza glabra origin. The general procedure for isolating flavonoids from plant material typically involves the following steps. Please note, this is a generalized protocol, and the specific details from the original publication should be consulted for replication.

Caption: Generalized workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the activities of other flavonoids isolated from Glycyrrhiza species, such as glabridin and glabrone, suggest potential therapeutic applications. These related compounds have demonstrated anti-inflammatory, antioxidant, and anticancer properties.

Potential Anti-inflammatory Activity via PPARγ Agonism

Several flavonoids from licorice have been identified as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of inflammation and metabolism. Activation of PPARγ can lead to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothesized anti-inflammatory action via PPARγ activation.

Potential Anticancer Activity through Apoptosis Induction

Many flavonoids exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways involved in apoptosis is the JNK (c-Jun N-terminal kinase) pathway, which can be activated by cellular stress.

Caption: Potential pro-apoptotic signaling pathway for this compound.

Conclusion

This compound represents a structurally interesting natural product with potential for further investigation in the fields of medicinal chemistry and pharmacology. While its physical and chemical properties are partially characterized, there is a clear need for more in-depth studies to elucidate its full biological activity profile and mechanisms of action. This guide serves as a foundational resource to encourage and support future research into this promising compound. Researchers are strongly encouraged to consult the primary literature for detailed experimental procedures and data.

References

Glabrocoumarone B: Unraveling the Biological Potential of a Licorice-Derived Compound

For Immediate Release

[City, State] – [Date] – Glabrocoumarone B, a natural coumarin isolated from the roots of Glycyrrhiza species, commonly known as licorice, is a subject of growing interest within the scientific community. While extensive research has highlighted the diverse pharmacological properties of licorice extracts and their constituent compounds, a comprehensive biological screening profile for this compound specifically remains largely undefined in publicly accessible scientific literature. This technical guide aims to provide a foundational understanding of the potential biological activities of this compound based on the known properties of related compounds and the general bioactivity of its source, while underscoring the current gap in specific experimental data.

Researchers and drug development professionals are keenly interested in the therapeutic potential of natural products. Compounds derived from Glycyrrhiza species have a long history of use in traditional medicine and have been scientifically validated for a range of activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. These properties are often attributed to the rich phytochemical profile of licorice, which includes a variety of flavonoids, triterpenoids, and coumarins like this compound.

Potential Areas of Biological Activity

Based on the activities of structurally similar coumarins and other compounds isolated from Glycyrrhiza species, the preliminary biological screening of this compound would likely focus on the following areas:

-

Anti-inflammatory Activity: Many coumarins exhibit anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines and mediators.

-

Anticancer Activity: A significant number of natural compounds, including those from licorice, have been investigated for their cytotoxic effects against various cancer cell lines. Preliminary screening would typically involve assays to determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

-

Antimicrobial Activity: Coumarins have been reported to possess activity against a range of microbial pathogens, including bacteria and fungi. Screening for antimicrobial effects would involve determining the minimum inhibitory concentration (MIC) required to inhibit the visible growth of microorganisms.

-

Antioxidant Activity: The antioxidant potential of this compound would likely be assessed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Future Directions and the Need for Research

The absence of detailed studies on this compound presents a significant opportunity for researchers in natural product drug discovery. A systematic preliminary biological screening is the critical next step to unlocking its potential therapeutic applications. Such research would involve a series of well-defined experimental protocols to generate the quantitative data necessary for further development.

Below is a conceptual workflow for a preliminary biological screening of this compound, illustrating the logical progression of experiments that would be required.

Caption: Conceptual workflow for the preliminary biological screening of this compound.

This in-depth technical guide highlights the current scientific landscape surrounding this compound. While the potential for significant biological activity is evident from related compounds, dedicated research is imperative to substantiate these hypotheses with robust experimental data. The scientific community is encouraged to pursue studies that will elucidate the pharmacological profile of this promising natural product.

Potential Therapeutic Targets of Glabrocoumarone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Glabrocoumarone B is a natural product isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine. While direct studies on the specific molecular targets of this compound are limited, the extensive research on other bioactive compounds from Glycyrrhiza species, particularly flavonoids and isoflavonoids like Glabridin, provides a strong foundation for predicting its potential therapeutic mechanisms. This technical guide synthesizes the available information on related compounds to propose and detail the most probable therapeutic targets of this compound, focusing on its potential applications in oncology.

Core Postulated Therapeutic Targets

Based on the activities of structurally related compounds found in licorice, the primary therapeutic targets for this compound are likely centered around the regulation of key signaling pathways involved in cell survival, proliferation, and death. The principal hypothesized targets include:

-

PI3K/Akt Signaling Pathway: A critical pathway that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer compounds.

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in cell proliferation, differentiation, and apoptosis.

-

Apoptosis Induction: The programmed cell death pathway is a key target for cancer therapeutics.

-

Autophagy Modulation: Autophagy is a cellular degradation process that can either promote cell survival or cell death, making it a context-dependent therapeutic target.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related compounds from Glycyrrhiza species, which may serve as a proxy for the potential efficacy of this compound.

Table 1: Inhibitory Concentrations (IC50) of Related Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Glabridin | A549 (Non-small cell lung cancer) | MTT Assay | 25.3 | [1] |

| Glabridin | PC-3 (Prostate cancer) | MTT Assay | 15.7 | [1] |

| Licochalcone A | DU145 (Prostate cancer) | Cell Viability | ~20 | |

| Isoangustone A | 4T1 (Breast cancer) | Cell Viability | Not specified |

Table 2: Modulation of Key Protein Expression by Related Compounds

| Compound | Cell Line | Protein | Effect | Fold Change/Percentage | Reference |

| Glabridin | A549 | p-Akt | Decrease | Not specified | [1] |

| Glabridin | A549 | p-FAK | Decrease | Not specified | [1] |

| Glabridin | A549 | p-Src | Decrease | Not specified | [1] |

| Glabridin | Osteosarcoma cells | p-p38 MAPK | Decrease | Not specified | [1] |

| Glabridin | Osteosarcoma cells | p-JNK | Decrease | Not specified | [1] |

| Glabridin | Colon cancer cells | Bax | Upregulation | Not specified | [1] |

| Glabridin | Colon cancer cells | Bcl-2 | Downregulation | Not specified | [1] |

| Glabridin | Colon cancer cells | Cleaved Caspase-3 | Upregulation | Not specified | [1] |

| Glabridin | Colon cancer cells | Cleaved Caspase-9 | Upregulation | Not specified | [1] |

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.[2] Glabridin, a major flavonoid in licorice, has been shown to inhibit this pathway.[1] It is plausible that this compound exerts a similar inhibitory effect.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth and survival. Studies on glabridin suggest it can down-regulate the phosphorylation of p38 MAPK and JNK.[1]

Caption: Postulated modulation of the MAPK pathway by this compound.

Induction of Apoptosis

Many natural compounds from licorice induce apoptosis in cancer cells.[3] This is often mediated by the regulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Hypothesized induction of apoptosis by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for validating the hypothesized therapeutic targets of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of target proteins in the PI3K/Akt and MAPK pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Autophagy Assay (LC3-II Puncta Formation)

Objective: To assess the modulation of autophagy by this compound.

Protocol:

-

Transfection (Optional): Transfect cells with a GFP-LC3 plasmid.

-

Treatment: Treat the cells with this compound with and without an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux.

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against LC3B.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a DAPI-containing mounting medium.

-

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: Count the number of GFP-LC3 or immunolabeled LC3-II puncta per cell. An increase in puncta indicates the formation of autophagosomes.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is still needed, the analysis of related compounds from Glycyrrhiza uralensis provides a robust framework for future research. The PI3K/Akt and MAPK signaling pathways, along with the induction of apoptosis and modulation of autophagy, represent highly probable mechanisms of action for this compound. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the precise molecular targets and therapeutic potential of this promising natural compound.

References

- 1. The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Structural Modification of Effective Antitumor Active Ingredients in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glabrocoumarone B Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabrocoumarone B, a natural product containing a unique benzofuran-chromene scaffold, has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives and analogues. While a complete total synthesis of this compound has not been formally published, a plausible synthetic strategy is outlined based on the synthesis of its key structural motifs. This guide summarizes the current knowledge on the anti-inflammatory and anticancer potential of related compounds, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and synthetic methodologies are provided to facilitate further research and development in this area. Furthermore, signaling pathways implicated in the biological activity of these compounds, namely the NF-κB and PI3K/Akt pathways, are illustrated using Graphviz diagrams to provide a clear visual representation of their molecular targets.

Introduction

This compound is a natural compound characterized by a fused heterocyclic system consisting of a benzofuran moiety linked to a chromene core. This structural complexity, coupled with the known biological activities of both coumarin and benzofuran derivatives, makes this compound and its analogues attractive targets for medicinal chemistry and drug discovery programs. The core scaffold presents multiple sites for chemical modification, offering the potential to generate a diverse library of compounds with a wide range of pharmacological properties. This guide aims to consolidate the available scientific information on this compound derivatives and analogues to serve as a valuable resource for researchers in the field.

Synthesis of this compound and its Analogues

A complete, step-by-step total synthesis of this compound (6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol) has not been explicitly reported in the scientific literature. However, based on the successful synthesis of its key precursors, a convergent synthetic approach is proposed. This strategy involves the synthesis of a 6-hydroxybenzofuran intermediate followed by its coupling with a suitable chromene partner.

Proposed Synthetic Strategy

The retrosynthetic analysis of this compound suggests a disconnection at the C-C bond between the benzofuran and chromene rings. This leads to two key synthons: a 6-hydroxybenzofuran derivative and a 2,2-dimethylchromene derivative appropriately functionalized for a cross-coupling reaction.

An optimized, scalable synthesis of 6-hydroxybenzofuran has been reported, which proceeds in three steps from 2-hydroxy-4-methoxybenzaldehyde.[1] This intermediate can then be further functionalized to introduce a reactive group at the 2-position, making it suitable for coupling.

The chromene moiety can be synthesized from a substituted phenol precursor, which can undergo a Pechmann condensation or a related reaction to form the chromene ring. The 2,2-dimethyl group is typically introduced using a prenylating agent.

The final key step would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the two heterocyclic fragments.

General Experimental Protocol for the Synthesis of Benzofuran Derivatives

A variety of methods exist for the synthesis of benzofuran derivatives. A common approach involves the reaction of a salicylaldehyde with a phenacyl bromide in a Rap-Stoermer reaction.

Protocol: Synthesis of 2-Aroylbenzofurans

-

Reaction Setup: To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

-

Addition of Phenacyl Bromide: To the stirring mixture, add a solution of the corresponding phenacyl bromide (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activities

While specific biological data for this compound is limited, the activities of structurally related coumarin and benzofuran derivatives provide strong indications of its therapeutic potential. The primary areas of investigation for these compound classes have been their anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Coumarin and benzofuran derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

| Compound Class | Specific Derivative(s) | Assay | IC50 Value | Reference |

| 2-Aroylbenzofurans | Rugchalcone B | NO production in LPS-induced RAW-264.7 cells | 4.13 µM | |

| 2-Aroylbenzofurans | Compound 4 (a 2-aroyl-5,6-dihydroxybenzofuran) | NO production in LPS-induced RAW-264.7 cells | 0.57 µM | |

| 2-Aroylbenzofurans | Compound 7 (a 2-aroyl-5-hydroxybenzofuran) | NO production in LPS-induced RAW-264.7 cells | 1.90 µM | |

| 2-Aroylbenzofurans | Compound 8 (a 2-aroyl-6-hydroxybenzofuran) | NO production in LPS-induced RAW-264.7 cells | 0.99 µM |

Table 1: Anti-inflammatory Activity of this compound Analogues

Anticancer Activity

The anticancer potential of coumarin-benzofuran hybrids has been explored against various cancer cell lines. These compounds often exert their effects through the induction of apoptosis and inhibition of cell proliferation.

| Compound Class | Specific Derivative(s) | Cell Line | IC50 Value | Reference |

| 3-(3-benzofuranyl)-coumarins | Varies based on substitution | Various cancer cell lines | Not specified in abstract | [2] |

Table 2: Anticancer Activity of this compound Analogues (Note: Specific IC50 values were not available in the provided search results, but the reference indicates promising activity).

Experimental Protocols for Biological Assays

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of Nitric Oxide Production

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Anticancer Activity Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

The biological effects of this compound analogues are likely mediated through the modulation of key intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical pathways often implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Caption: NF-κB signaling pathway and potential inhibition by this compound analogues.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it an important target for anticancer drug development.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound analogues.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with potential therapeutic applications in inflammatory diseases and cancer. While the total synthesis of the natural product itself remains to be fully elucidated in a single report, the synthetic accessibility of its core fragments paves the way for the generation of a diverse chemical library for structure-activity relationship (SAR) studies. The preliminary data from related compounds highlight the potential for potent anti-inflammatory and anticancer activities.

Future research should focus on the following areas:

-

Total Synthesis: Development and publication of a complete and efficient total synthesis of this compound.

-

Analogue Synthesis and SAR: Systematic synthesis of a library of this compound analogues to explore the SAR and optimize for potency and selectivity.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm the anti-inflammatory and anticancer activities of this compound and its most promising derivatives.

-

Mechanism of Action Studies: Detailed molecular studies to elucidate the specific protein targets and signaling pathways modulated by these compounds.

This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of natural product-inspired compounds.

References

Methodological & Application

Total Synthesis of Glabrocoumarone B: A Proposed Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabrocoumarone B, a natural product with a complex heterocyclic structure, presents a significant synthetic challenge. To date, a specific, detailed total synthesis protocol for this compound has not been published in the peer-reviewed scientific literature. This document outlines a proposed retrosynthetic analysis and a potential forward synthesis pathway based on established synthetic methodologies for constructing the core benzofuran and chromene moieties. The provided protocols for key reactions are based on analogous transformations and are intended to serve as a foundational guide for the development of a successful total synthesis.

Introduction

This compound, chemically known as 6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol, is a natural product of interest due to its unique molecular architecture, which combines a benzofuran and a chromene scaffold. The development of a robust total synthesis is crucial for enabling further investigation into its biological activities and for the generation of analogs for structure-activity relationship (SAR) studies. In the absence of a published total synthesis, this application note details a feasible synthetic strategy.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) is outlined below. The key disconnections involve the C-C bond between the benzofuran and chromene rings and the formation of the heterocyclic rings themselves.

Caption: Retrosynthetic analysis of this compound.

The primary disconnection is the bond between the two heterocyclic systems, suggesting a late-stage cross-coupling reaction, such as a Suzuki or Stille coupling. This leads back to a functionalized chromene (2 ) and a functionalized benzofuran (3 ). The chromene ring of 2 can be envisioned to arise from a substituted phenol (4 ) via reactions like a Prins cyclization or Claisen rearrangement followed by cyclization. The benzofuran core of 3 can be constructed from another substituted phenol (5 ) through methods such as a Perkin rearrangement or a palladium-catalyzed cyclization.

Proposed Forward Synthesis Pathway

Based on the retrosynthetic analysis, a potential forward synthesis is proposed. The synthesis would proceed in two main stages: the independent synthesis of the chromene and benzofuran building blocks, followed by their coupling and final deprotection steps.

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols (Proposed)

The following are proposed, generalized protocols for the key transformations in the synthesis of this compound. These should be optimized for the specific substrates.

Synthesis of the Chromene Moiety (2)

a) Protection of Phenolic Hydroxyl Group:

-

To a solution of the starting phenol (4 ) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or Cs₂CO₃) and a protecting group precursor (e.g., benzyl bromide or methoxymethyl chloride).

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

b) Prenylation:

-

To a solution of the protected phenol in a suitable solvent (e.g., dioxane or toluene), add a prenylating agent (e.g., prenyl bromide) and a catalyst (e.g., a Lewis acid or a palladium catalyst).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

After cooling, quench the reaction, and perform a standard workup and purification.

c) Cyclization to form the Chromene Ring:

-

The prenylated intermediate can be cyclized under acidic conditions (e.g., using p-toluenesulfonic acid or formic acid) or through a DDQ-mediated oxidative cyclization to form the chromene ring.

-

The reaction conditions will depend on the specific substrate and desired regioselectivity.

Synthesis of the Benzofuran Moiety (3)

a) Protection of Phenolic Hydroxyl Group:

-

Follow a similar procedure as described for the chromene moiety to protect the hydroxyl group of the starting phenol (5 ).

b) Sonogashira Coupling:

-

To a solution of the protected and halogenated phenol in a suitable solvent (e.g., THF or DMF) with an amine base (e.g., triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a terminal alkyne.

-

Stir the reaction under an inert atmosphere at room temperature or with heating until completion.

-

Work up the reaction and purify the coupled product.

c) Intramolecular Cyclization:

-

The resulting alkyne can be cyclized to the benzofuran using a variety of methods, including treatment with a base (e.g., potassium tert-butoxide) or a transition metal catalyst (e.g., a gold or platinum catalyst).

Suzuki Coupling and Deprotection

a) Suzuki Coupling:

-

To a mixture of the functionalized chromene (e.g., a boronic acid or ester derivative) and the functionalized benzofuran (e.g., a halide or triflate) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄).

-

Heat the reaction mixture under an inert atmosphere until the coupling is complete.

-

Perform an aqueous workup and purify the coupled product.

b) Deprotection:

-

The protecting groups on the hydroxyl functions are removed in the final step. The choice of deprotection conditions will depend on the protecting groups used (e.g., hydrogenolysis for benzyl groups, acidic conditions for MOM ethers).

-

Purify the final product, this compound, by column chromatography or preparative HPLC.

Quantitative Data Summary (Hypothetical)

Since this is a proposed synthesis, experimental data is not available. The following table provides a hypothetical summary of expected yields for each key step, which would need to be determined experimentally.

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1a | Protection (Chromene) | 4 | Protected 4 | 90-95 |

| 1b | Prenylation | Protected 4 | Prenylated Intermediate | 60-70 |

| 1c | Chromene Formation | Prenylated Intermediate | 2 | 70-80 |

| 2a | Protection (Benzofuran) | 5 | Protected 5 | 90-95 |

| 2b | Sonogashira Coupling | Protected 5 | Alkyne Intermediate | 75-85 |

| 2c | Benzofuran Formation | Alkyne Intermediate | 3 | 80-90 |

| 3a | Suzuki Coupling | 2 and 3 | Protected this compound | 50-65 |

| 3b | Deprotection | Protected this compound | 1 | 85-95 |

Conclusion

The total synthesis of this compound is a challenging yet achievable goal. The proposed strategy, centered around a key cross-coupling reaction to unite two independently synthesized heterocyclic fragments, offers a flexible and logical approach. The successful execution of this synthesis will provide valuable material for biological evaluation and open avenues for the synthesis of novel analogs with potential therapeutic applications. Further experimental work is required to optimize the reaction conditions for each step and to realize the first total synthesis of this intriguing natural product.

Application Notes and Protocols for the Semi-Synthesis of Glabrocoumarone B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrocoumarone B is a natural coumarin found in the licorice plant (Glycyrrhiza glabra). While research on the semi-synthesis and biological activities of this compound derivatives is limited in publicly available literature, the broader family of coumarins and related flavonoids from licorice are well-studied for their therapeutic potential. This document provides a detailed guide for the prospective semi-synthesis of this compound derivatives, drawing upon established protocols for structurally similar compounds. The application notes also cover potential biological activities and the signaling pathways that these novel derivatives might modulate, based on evidence from related molecules.

Proposed Semi-Synthesis of this compound Derivatives

The semi-synthesis of this compound derivatives would likely commence with the isolation of a suitable precursor from licorice extract, such as glabridin, followed by oxidative cyclization to form the coumarone ring system, and subsequent derivatization.

Hypothetical Synthetic Workflow:

Caption: Proposed workflow for the semi-synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Isolation of Glabridin from Licorice Root

-

Extraction: Macerate dried and powdered licorice root with 95% ethanol at room temperature for 72 hours.

-

Concentration: Filter the extract and concentrate under reduced pressure to obtain a crude ethanolic extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Purification: Combine fractions containing glabridin (monitored by TLC) and purify further by recrystallization or preparative HPLC to yield pure glabridin.

Protocol 2: Hypothetical Oxidative Cyclization to a this compound Precursor

This is a speculative protocol based on known reactions of flavonoids.

-

Reaction Setup: Dissolve glabridin in a suitable solvent such as dichloromethane or acetonitrile.

-

Oxidation: Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or a metal-based catalyst, to the solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction, extract the product with an organic solvent, and dry over anhydrous sodium sulfate.

-

Purification: Purify the resulting this compound precursor by column chromatography.

Protocol 3: Derivatization of the this compound Precursor

This protocol describes a general method for alkylation. Similar approaches can be used for acylation or other modifications.

-

Reaction Setup: Dissolve the this compound precursor in a polar aprotic solvent like acetone or DMF.

-

Base Addition: Add a weak base, such as potassium carbonate, to the solution.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise and stir the reaction at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the formation of the derivative by TLC.

-

Work-up and Purification: After the reaction is complete, filter off the base, concentrate the solution, and purify the derivative by column chromatography.

Potential Biological Activities and Signaling Pathways

While specific data for this compound derivatives is unavailable, related coumarins and flavonoids from licorice have demonstrated significant anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity

Many coumarin derivatives exhibit anti-inflammatory properties by modulating key signaling pathways. For instance, some pyranocoumarin derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Potential Anti-Inflammatory Signaling Pathway:

References

Application Note: Quantitative Analysis of Glabrocoumarone B using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Glabrocoumarone B. The described method is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation, ensuring accuracy, precision, and linearity over a specified concentration range. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural compound of significant interest due to its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and standardization of extracts. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and specificity for the analysis of such compounds. This application note provides a comprehensive protocol for the quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (or Acetic acid, HPLC grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Syringe filters (0.45 µm)

Instrumentation

An HPLC system equipped with the following components was used:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Thermostat

-

Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

A reversed-phase HPLC method was developed for the optimal separation and quantification of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70-30% B, 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 30 minutes |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

Dilution: Dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the calibration range.

Method Validation

The developed HPLC method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Retention Time | Approximately 15.2 min |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Intra-day Precision (RSD%) | < 2.0% |

| Inter-day Precision (RSD%) | < 3.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Method Validation Parameters

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data serve as a comprehensive guide for scientists and professionals working with this compound.

Application Notes and Protocols for LC-MS/MS Analysis of Glabrocoumarone B in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrocoumarone B is a phenolic compound found in the extracts of Glycyrrhiza species, commonly known as licorice root.[1][2] As a coumarone derivative, it is of interest to researchers for its potential biological activities, which may include antioxidant and anti-inflammatory properties, similar to other flavonoids isolated from licorice.[3] This document provides detailed application notes and protocols for the extraction and quantitative analysis of this compound from plant materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific quantitative data for this compound in various licorice species is not extensively reported in publicly available literature, the following table provides a hypothetical representation of expected concentrations based on the analysis of other phenolic compounds in Glycyrrhiza glabra. These values should be considered as illustrative examples for method development and validation purposes.

| Plant Species | Plant Part | This compound Concentration (µg/g of dry weight) |

| Glycyrrhiza glabra | Root | 5.8 ± 1.2 |

| Glycyrrhiza uralensis | Root | 3.2 ± 0.8 |

| Glycyrrhiza inflata | Root | 7.1 ± 1.5 |

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for the extraction of flavonoids and other phenolic compounds from licorice root.[4][5][6]

Materials:

-

Dried and powdered plant material (e.g., licorice root)

-

80% Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 2 mL of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are recommended as a starting point for the development of a quantitative method for this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10-90% B

-

10-12 min: 90% B

-

12.1-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

MRM Transitions for this compound: The exact mass of this compound is required to determine the precursor and product ions. As this is not readily available, hypothetical MRM transitions are provided below for illustrative purposes. These would need to be determined experimentally by infusing a pure standard of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | 30 | 15 |

| This compound | [M+H]⁺ | Fragment 2 | 30 | 25 |

| Internal Standard | [M+H]⁺ | Fragment 1 | 35 | 20 |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory activities of other flavonoids from Glycyrrhiza glabra, this compound may modulate inflammatory responses through the NF-κB and MAPK signaling pathways.[3]

Caption: Potential anti-inflammatory mechanism of this compound.

References

- 1. Phytochemistry, pharmacological activity, and potential health benefits of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology [mdpi.com]

Application Notes and Protocols for the Extraction of Glabrocoumarone B from Glycyrrhiza uralensis

Audience: Researchers, scientists, and drug development professionals.

Introduction: